3,5-bis(4-Nitrophenoxy)benzoic acid
Overview
Description
"3,5-bis(4-Nitrophenoxy)benzoic acid" is a compound synthesized through specific chemical reactions involving precursor molecules. Its synthesis, molecular structure, and properties make it a subject of interest for various applications in materials science and chemistry.
Synthesis Analysis
The synthesis process involves a condensation reaction of 3,5-dihydroxy-benzoic acid with hydroquinone to produce 3,5-bis(4-nitrophenoxy) benzoic acid, followed by reduction to obtain 3,5-bis(4-aminophenoxy) benzoic acid. This pathway is crucial for creating polyimide films with significant properties from the monomer (Xu Yong-fen, 2012).
Molecular Structure Analysis
Research on similar molecules, like 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, provides insight into the molecular structure, revealing intermolecular hydrogen bond interactions and spectral properties indicative of the molecule's stability and reactivity (Ö. Tamer et al., 2015).
Chemical Reactions and Properties
The compound's reactivity and potential for forming polymeric materials are highlighted by its involvement in various chemical reactions, leading to the synthesis of aromatic polyimide films with notable ultraviolet absorption and hydrophobic performances, as well as tensile strength variations (Xu Yong-fen, 2012).
Physical Properties Analysis
The synthesized 3,5-bis(4-aminophenoxy) benzoic acid exhibits a melting point of 245.8 ℃, and the derived polyimide films show high transmissivity (>80%), indicating excellent optical properties suitable for specific applications (Xu Yong-fen, 2012).
Chemical Properties Analysis
The chemical properties of "3,5-bis(4-Nitrophenoxy)benzoic acid" and its derivatives are characterized by their reactivity, forming various polyimide films with distinct features such as high ultraviolet absorption, excellent hydrophobicity, and variable tensile strength, making them suitable for advanced material applications (Xu Yong-fen, 2012).
Scientific Research Applications
Polymer and Film Synthesis : Xu Yong-fen (2012) explored the synthesis of 3,5-bis(4-aminophenoxy) benzoic acid from 3,5-bis(4-nitrophenoxy) benzoic acid, which was further used to create aromatic polyimide films containing carboxyl groups. These films exhibited high transmissivity, ultraviolet absorption, hydrophobic properties, and tensile strength (Xu Yong-fen, 2012).
Ligand Synthesis for Metal Complexes : S. Stucky et al. (2008) synthesized 3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole and related compounds, an intermediate of which involves a derivative of 3,5-bis(4-nitrophenoxy) benzoic acid, for metal complex formation. This research aids in understanding protonation and metal complex formation in coordination chemistry (Stucky, Koch, Heinz, & Hegetschweiler, 2008).
Precursors for Thermally Stable Plastics : M. Imoto et al. (2010) focused on synthesizing valuable precursors for thermally stable plastics like polyamides and polyimides, using derivatives of 3,5-bis(4-nitrophenoxy) benzoic acid (Imoto, Takeda, Tamaki, Taniguchi, & Mizuno, 2010).
Liquid-Crystalline Polymers : K. Kishikawa et al. (2008) studied the polymerizable derivative of 3,5-bis(4-nitrophenoxy) benzoic acid for its application in creating liquid-crystalline polymers. These polymers have potential uses in advanced material applications due to their unique structural properties (Kishikawa, Hirai, & Kohmoto, 2008).
Lanthanide-based Coordination Polymers : S. Sivakumar et al. (2011) synthesized lanthanide coordination compounds using derivatives of 3,5-dihydroxy benzoates, including 3,5-bis(4-nitrophenoxy) benzoic acid, to study their photophysical properties. This research contributes to the development of materials with unique optical properties (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Safety And Hazards
properties
IUPAC Name |
3,5-bis(4-nitrophenoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O8/c22-19(23)12-9-17(28-15-5-1-13(2-6-15)20(24)25)11-18(10-12)29-16-7-3-14(4-8-16)21(26)27/h1-11H,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSXKPZXMVHRKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)C(=O)O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587892 | |
Record name | 3,5-Bis(4-nitrophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-bis(4-Nitrophenoxy)benzoic acid | |
CAS RN |
173550-33-9 | |
Record name | 3,5-Bis(4-nitrophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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